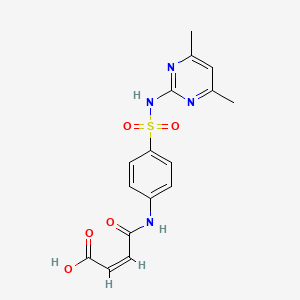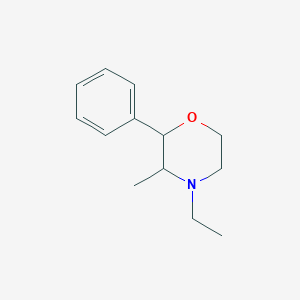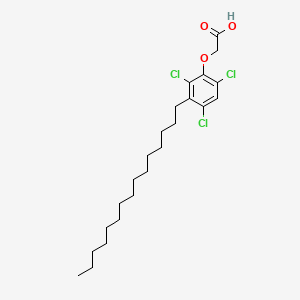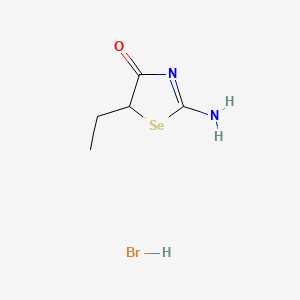
5-Ethyl-2-iminoselenazolidin-4-one hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-2-iminoselenazolidin-4-one hydrobromide is a selenium-containing heterocyclic compound Selenium is an essential trace element known for its antioxidant properties and its role in various biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-iminoselenazolidin-4-one hydrobromide typically involves the reaction of ethylamine with selenourea under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires careful temperature control to ensure the formation of the desired product. The resulting compound is then treated with hydrobromic acid to obtain the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using standard techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-2-iminoselenazolidin-4-one hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenazolidine-2,4-diones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon, and are carried out under inert atmosphere conditions.
Major Products Formed
Oxidation: Selenazolidine-2,4-diones.
Reduction: 5-Ethyl-2-aminoselenazolidin-4-one.
Substitution: Various alkyl or aryl derivatives of the original compound.
Aplicaciones Científicas De Investigación
5-Ethyl-2-iminoselenazolidin-4-one hydrobromide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other selenium-containing compounds.
Biology: Studied for its potential antioxidant properties and its role in selenium metabolism.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials with unique properties, such as enhanced conductivity or catalytic activity.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-2-iminoselenazolidin-4-one hydrobromide involves its interaction with various molecular targets and pathways. The compound’s selenium atom plays a crucial role in its biological activity, participating in redox reactions and influencing cellular processes. The imino group can interact with enzymes and proteins, potentially modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Iminoselenazolidin-4-ones: These compounds share the same core structure but differ in the substituents attached to the ring.
Selenazolidine-2,4-diones: These compounds are oxidation products of 2-iminoselenazolidin-4-ones.
2-Alkylidenehydrazones: These compounds have a similar imino group but differ in the overall structure.
Uniqueness
5-Ethyl-2-iminoselenazolidin-4-one hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt
Propiedades
Número CAS |
90773-76-5 |
|---|---|
Fórmula molecular |
C5H9BrN2OSe |
Peso molecular |
272.01 g/mol |
Nombre IUPAC |
2-amino-5-ethyl-1,3-selenazol-4-one;hydrobromide |
InChI |
InChI=1S/C5H8N2OSe.BrH/c1-2-3-4(8)7-5(6)9-3;/h3H,2H2,1H3,(H2,6,7,8);1H |
Clave InChI |
AAUNSJKFDNEFPO-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(=O)N=C([Se]1)N.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



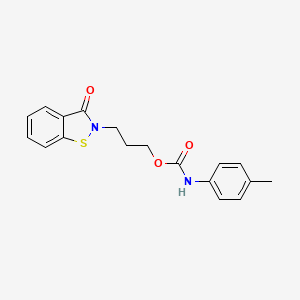

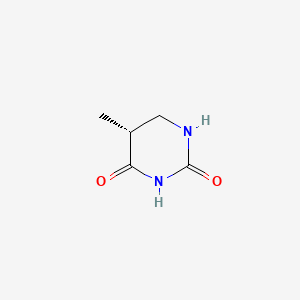
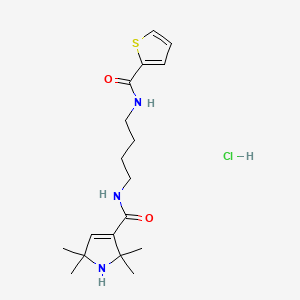
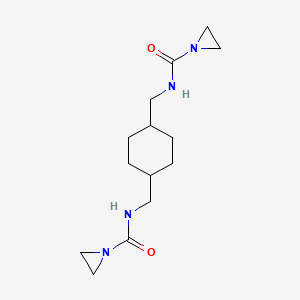

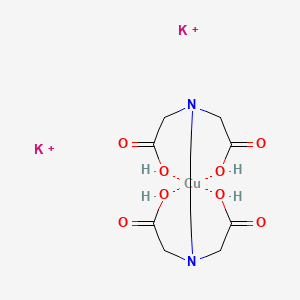

![Ethyl 5-[[4-[[2-(allyloxy)ethoxy]carbonyl]phenyl]azo]-3-cyano-6-hydroxy-4-methyl-2-oxo-2H-pyridine-1-acetate](/img/structure/B12709935.png)
